molecular formula C19H13Br2N3O4 B2974616 (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 522655-55-6

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2974616
CAS RN: 522655-55-6
M. Wt: 507.138
InChI Key: ACIRTQXEFLTTBD-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, commonly known as DBP-AM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and has a molecular weight of 537.2 g/mol. DBP-AM is a potent inhibitor of the protein kinase C (PKC) enzyme and has been extensively studied for its potential applications in cancer research, neurobiology, and other areas of biomedicine.

Mechanism of Action

DBP-AM is a potent inhibitor of the (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide enzyme, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, DBP-AM disrupts these processes and induces apoptosis in cancer cells. Additionally, DBP-AM has been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
DBP-AM has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, DBP-AM has been found to modulate the activity of neurotransmitters in the brain, which may have implications for neurobiology research. Additionally, DBP-AM has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBP-AM is its potent inhibitory activity against (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, which makes it a valuable tool for studying the role of (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide in various cellular processes. Additionally, DBP-AM has been shown to have low toxicity in vitro, which is important for its use in lab experiments. However, one limitation of DBP-AM is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on DBP-AM. One area of interest is the development of more potent and selective inhibitors of (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, which could have implications for the treatment of cancer and other diseases. Additionally, research is needed to further elucidate the mechanisms by which DBP-AM induces apoptosis in cancer cells and modulates neurotransmitter activity in the brain. Finally, studies are needed to determine the safety and efficacy of DBP-AM in animal models and humans, which could pave the way for its use in clinical settings.

Synthesis Methods

DBP-AM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-dibromo-4-prop-2-enoxyaniline with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with (Z)-2-cyano-3-bromoprop-2-enoic acid in the presence of triethylamine to yield DBP-AM.

Scientific Research Applications

DBP-AM has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, DBP-AM has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising strategy for cancer treatment.

properties

IUPAC Name

(Z)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N3O4/c1-2-7-28-18-16(20)9-12(10-17(18)21)8-13(11-22)19(25)23-14-3-5-15(6-4-14)24(26)27/h2-6,8-10H,1,7H2,(H,23,25)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIRTQXEFLTTBD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

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